molecular formula C16H19N5O B2844975 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide CAS No. 2034438-90-7

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B2844975
CAS No.: 2034438-90-7
M. Wt: 297.362
InChI Key: WLEIFLAVHCQSIC-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide is a synthetic small molecule featuring a critical indole-3-carboxamide core, a structure renowned in medicinal chemistry for its versatile biological potential. This compound is of significant interest to researchers, particularly in the fields of forensic science and analytical chemistry, for use as an analytical reference standard in the identification and characterization of novel psychoactive substances (NPS). The indole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities, including interactions with various central nervous system receptors . Researchers investigating synthetic cannabinoid receptor agonists (SCRAs) will find the molecular architecture of this compound particularly relevant. Its structure combines an indole moiety linked via a carboxamide group to a complex amine side chain incorporating a 1,2,3-triazole ring. This design is characteristic of a modern approach to developing biologically active molecules, as the amide-linked indazole or indole core is a common feature in many potent synthetic cannabinoids . The presence of the triazole group, a bioisostere often used to improve metabolic stability and binding affinity, further enhances its research value for structure-activity relationship (SAR) studies. This product is intended solely for controlled laboratory research. It is not for human or veterinary use, nor for consumption in any form. Researchers should handle this material in accordance with all applicable local, state, national, and international laws and regulations.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11(2)15(10-21-18-7-8-19-21)20-16(22)13-9-17-14-6-4-3-5-12(13)14/h3-9,11,15,17H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEIFLAVHCQSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

  • Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes, receptors, or other proteins involved in biological processes.

  • Pathways Involved: The exact pathways depend on the biological context but may include signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Indole/Benzimidazole Carboxamide Families

The compound shares structural motifs with indole and benzimidazole derivatives, particularly those designed as enzyme inhibitors. Key analogues include:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Key Features
Target Compound Indole-3-carboxamide 3-methylbutan-2-yl triazole N/A Triazole enhances rigidity; branched chain may improve lipophilicity
N-(3-((1H-Benzoimidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (23) Indole-2-carboxamide Benzimidazole-benzyl linker 231–233 2-carboxamide position reduces steric hindrance; higher melting point
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tert-butyl group N/A N,O-bidentate directing group for metal catalysis
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Triazole-carbamate Phenylacetyl and ethyl carbamate N/A Triazole NH at δ 13.0 ppm; carbamate introduces hydrolytic instability

Physicochemical and Spectral Comparisons

  • Triazole vs.
  • Carboxamide Position: Indole-3-carboxamide (target) vs.
  • Spectral Data : The NH-triazole proton in analogous compounds resonates near δ 13.0 ppm , consistent with the target compound. Branched alkyl chains (e.g., 3-methylbutan-2-yl) may show upfield-shifted $ ^1H $-NMR signals for methyl groups (δ 1.0–1.5 ppm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-3-carboxamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by coupling with indole-3-carboxamide derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products. Purity is validated using HPLC and thin-layer chromatography (TLC) with UV/Vis or fluorescence detection .
  • Critical Parameters : Monitor reaction intermediates using 1^1H NMR to confirm regioselectivity of triazole formation. For scale-up, consider microwave-assisted synthesis to enhance yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodology :

  • Spectroscopy : 1^1H/13^13C NMR for functional group analysis, ESI-MS for molecular weight confirmation, and FT-IR to verify amide bonds and triazole vibrations .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use WinGX or OLEX2 for structure solution and ORTEP for visualization .

Q. How do substituents on the indole and triazole moieties influence physicochemical properties?

  • Methodology : Perform computational modeling (e.g., DFT for dipole moments, logP calculations) to predict solubility and partition coefficients. Experimentally, measure melting points (DSC), solubility in polar/apolar solvents, and stability under oxidative conditions (e.g., H2_2O2_2 exposure) .
  • Key Findings : Electron-withdrawing groups on the indole (e.g., halogens) enhance thermal stability, while alkyl chains on the triazole improve lipophilicity .

Advanced Research Questions

Q. How can molecular docking simulations guide the design of analogs targeting specific enzymes (e.g., kinases)?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein target (PDB ID) by removing water molecules and adding polar hydrogens. Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Cross-validate with SPR or ITC binding assays .
  • Data Interpretation : Resolve false-positive docking results by comparing MD-derived binding free energies (MM/PBSA) with experimental IC50_{50} values .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data (e.g., anti-inflammatory assays)?

  • Methodology :

  • Experimental Replication : Conduct dose-response curves in triplicate using primary cell lines (e.g., RAW 264.7 macrophages) to rule out batch variability.
  • Off-Target Analysis : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
  • Statistical Models : Apply multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity outliers .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for GPCRs?

  • Methodology :

  • Analog Synthesis : Introduce bioisosteres (e.g., replacing triazole with tetrazole) and measure affinity via radioligand binding assays (e.g., 3^3H-labeled antagonists).
  • Pharmacophore Mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors (triazole N2/N3) and hydrophobic pockets .
    • Case Study : Methyl substitution at the butan-2-yl position reduced off-target binding to adrenergic receptors by 40% in a recent GPCR panel .

Q. What in vitro models best predict this compound’s metabolic stability and toxicity?

  • Methodology :

  • Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Identify major metabolites using HRMS/MS.
  • Toxicity Screening : Use zebrafish embryos (FET assay) for acute toxicity and MTT assays in HepG2 cells for mitochondrial dysfunction .

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